molecular formula C11H13BrClNO2 B13500662 Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride

Cat. No.: B13500662
M. Wt: 306.58 g/mol
InChI Key: DJUHNODDUDBJKY-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol as the solvent for esterification .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to its isomers .

Biological Activity

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H12BrNO2
  • Molar Mass : 270.12 g/mol
  • CAS Number : 511230-72-1
  • Appearance : Colorless liquid
  • Melting Point : Below room temperature
  • Density : 1.451 g/cm³
  • Boiling Point : 361.1°C at 760 mmHg

Anticancer Properties

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate. In vitro assays demonstrated selective cytotoxicity against several human cancer cell lines:

Cell LineIC50 (µM)Selectivity
HeLa12.5High
PC315.0High
MCF-750.0Moderate
SKBR-360.0Low

The compound exhibited a stronger activity profile against HeLa and PC3 cells compared to MCF-7 and SKBR-3, indicating its potential as a selective anticancer agent .

The mechanism by which methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate exerts its effects appears to involve the modulation of key proteins involved in cancer progression. Molecular docking studies suggest that it interacts with KDM5A and HER-2 proteins, which are implicated in tumor growth and metastasis. The binding affinity observed correlates well with the cytotoxic effects recorded in cell line assays .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against various bacterial strains with the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (mg/mL)
E. coli50
S. aureus75
S. agalactiae100

These results indicate that this compound possesses significant antibacterial properties and may serve as a lead compound for developing new antibiotics .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • A comparative analysis involving multiple quinoline derivatives demonstrated that methyl 6-bromo-1,2,3,4-tetrahydroquinoline derivatives exhibited superior cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Efficacy :
    • In vitro tests confirmed the effectiveness of the compound against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10;/h3,5-6,10,13H,2,4H2,1H3;1H

InChI Key

DJUHNODDUDBJKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CC(=C2)Br.Cl

Origin of Product

United States

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